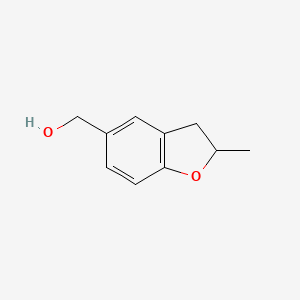
(2-Methyl-2,3-dihydro-benzofuran-5-yl)-methanol
Vue d'ensemble
Description
2-Methyl-2,3-dihydro-benzofuran-5-yl)-methanol, also known as 2,3-dihydro-benzofuran-5-yl)-methanol, is a type of alcohol that has been studied for its potential applications in the scientific research field. This compound has been found to possess a variety of intriguing properties and can be synthesized in the laboratory, making it a very attractive option for scientific research. In this article, we will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for further research.
Applications De Recherche Scientifique
Solvation and Interactions
- Solvation Behavior and Interaction Studies: Methanol's solvation behavior with dimethylfuran, a compound related to benzofuran derivatives, reveals insights into solvation sites and secondary interactions, which are crucial for understanding solvent effects in biofuel additives and potentially guiding the design of new solvents for chemical syntheses involving benzofuran derivatives (Poblotzki et al., 2016).
Catalytic Processes and Chemical Synthesis
Methanol Conversion to Aromatics and Olefins
The conversion of methanol in the presence of zeolites to unsaturated hydrocarbons and the subsequent deactivation of the catalyst due to coking provides insights into the methanol-to-hydrocarbon process, which can have implications for synthesizing benzofuran derivatives through catalytic processes (Schulz, 2010).
N-Methylation of Amines Using Methanol
A method utilizing methanol for the N-methylation of amines showcases a cost-effective and green approach, potentially applicable for modifying benzofuran derivatives for pharmaceutical applications (Sarki et al., 2021).
Anticholinesterase Activity of Benzofuran Derivatives
The synthesis of novel benzofuran derivatives and their evaluation as anticholinesterase agents highlight the potential of benzofuran compounds in medicinal chemistry and drug development (Luo et al., 2005).
Material Science and Methanol Applications
Methanol as a Building Block
Methanol's role as a versatile building block for chemical synthesis is emphasized, including its use in producing more complex molecules and as a clean-burning fuel, which could be relevant for synthesizing benzofuran-based materials (Dalena et al., 2018).
Methanol in Aromatic Production
The coupling conversion of bio-derived furans and methanol for enhancing aromatic production, as studied in a fixed bed reactor, suggests a synergistic effect that could be leveraged for synthesizing benzofuran derivatives (Zheng et al., 2014).
Propriétés
IUPAC Name |
(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-3,5,7,11H,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKLNIJKLDJVRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-2,3-dihydro-benzofuran-5-yl)-methanol | |
CAS RN |
91060-96-7 | |
| Record name | (2-methyl-2,3-dihydro-1-benzofuran-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzamide](/img/structure/B2835358.png)
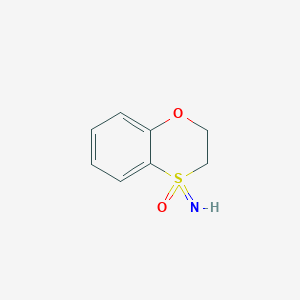
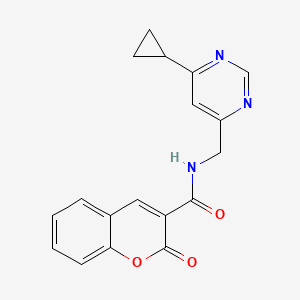
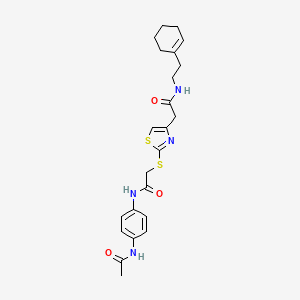
![[2-MEthyl-6-(piperazin-1-yl)pyridin-3-yl]boronic acid hydrochloride](/img/structure/B2835365.png)
![methyl 2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2835367.png)
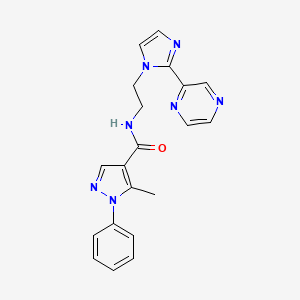
![(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2835371.png)
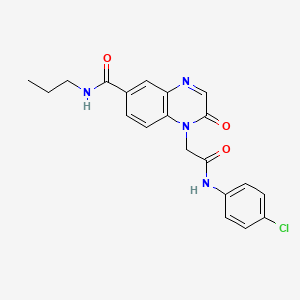
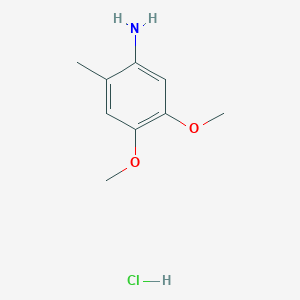
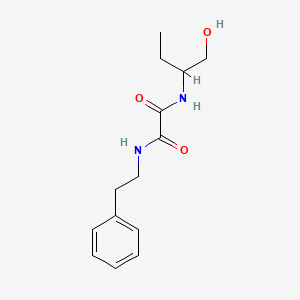
![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]cyclopropanesulfonamide](/img/structure/B2835375.png)
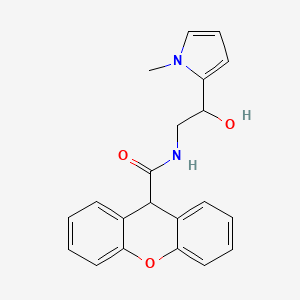
![8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2835381.png)